molecular formula C4H5N3OS B086386 6-amino-4-sulfanylidene-1H-pyrimidin-2-one CAS No. 1073-82-1

6-amino-4-sulfanylidene-1H-pyrimidin-2-one

Cat. No.: B086386
CAS No.: 1073-82-1
M. Wt: 143.17 g/mol
InChI Key: DICDUABQXBWBLE-UHFFFAOYSA-N
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Description

Litorin (trifluoroacetate salt) is a peptide originally isolated from the skin of the Australian tree frog, Litoria aurea. It is known for its diverse biological activities and is an agonist of the gastrin-releasing peptide receptor and the neuromedin B receptor. The compound has a molecular formula of C51H68N14O11S • XCF3COOH and a molecular weight of 1085.2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Litorin (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used to cleave the peptide from the resin and to remove side-chain protecting groups .

Industrial Production Methods: In industrial settings, the synthesis of Litorin (trifluoroacetate salt) follows similar SPPS protocols but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Litorin (trifluoroacetate salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

IUPAC Name

6-amino-4-sulfanylidene-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-2-1-3(9)7-4(8)6-2/h1H,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICDUABQXBWBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364343
Record name 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
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Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-82-1
Record name Uracil, 6-amino-4-thio-
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Record name 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2-HYDROXY-6-MERCAPTOPYRIMIDINE
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Record name 6-amino-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one
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